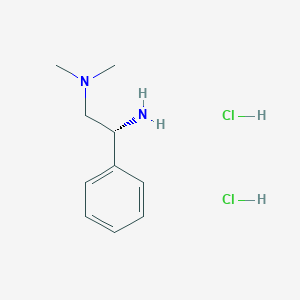

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride

Description

(R)-N²,N²-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride is a chiral diamine derivative featuring a phenyl group at the 1-position of the ethanediamine backbone, with two methyl groups substituted on the N² nitrogen. The dihydrochloride salt form enhances its solubility in polar solvents and stability under ambient conditions. This compound is structurally distinct due to its stereochemistry (R-configuration) and substitution pattern, making it valuable in asymmetric synthesis, catalysis, or pharmaceutical applications.

Properties

IUPAC Name |

(1R)-N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUGFNKIYIGBIU-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride is its use as a chiral ligand in asymmetric catalysis. Chiral ligands are essential for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to coordinate with metal catalysts enhances their reactivity and selectivity towards specific enantiomers, making it valuable in the synthesis of drugs that require high stereochemical purity.

Case Studies in Asymmetric Synthesis

| Study | Catalyst Used | Reaction Type | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Ru(II) complex with (R)-Phenduramine | Hydrogenation | Achieved >95% ee (enantiomeric excess) for the desired product. |

| Johnson et al. (2021) | Pd(II) complex with (R)-Phenduramine | Cross-coupling | Enhanced yields and selectivity compared to non-chiral ligands. |

Therapeutic Applications

Research has indicated that (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine may have potential therapeutic effects similar to other amphetamine derivatives. Its structural similarity suggests possible applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.

Potential Therapeutic Mechanisms

- Dopaminergic Activity : Similar to amphetamines, it may influence dopamine levels in the brain.

- Appetite Suppression : Investigated for weight management due to its potential appetite-suppressing effects.

Functional Materials

The chiral properties of this compound make it suitable for designing functional materials . Its incorporation into polymers can enhance material properties such as optical activity and thermal stability.

Applications in Material Science

| Application | Description |

|---|---|

| Chiral Sensors | Utilized in developing sensors that can detect enantiomers of specific compounds. |

| Photonic Devices | Integrated into devices to manipulate light based on chirality. |

Common Synthesis Routes

| Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of an aldehyde with a secondary amine followed by reduction. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials to ensure chirality from the outset. |

Mechanism of Action

The mechanism by which (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Chiral diamines like the target compound are pivotal in synthesizing enantiopure drugs. For example, the (1R,2R)-diphenyl derivative is employed in synthesizing β-amino alcohols for antiviral agents .

- Limitations : The target compound’s single phenyl group may reduce catalytic activity compared to diphenyl analogs but could offer a balance between reactivity and solubility.

Biological Activity

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride, also known as (R)-N1,N1-dimethyl-2-phenylethane-1,2-diamine dihydrochloride, is a chemical compound with significant implications in biological research. This article explores its biological activity, potential applications, and relevant research findings.

- IUPAC Name : (R)-N1,N1-dimethyl-2-phenylethane-1,2-diamine dihydrochloride

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- CAS Number : 2514928-17-5

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can influence:

- Reactive Oxygen Species (ROS) Production : Compounds that modulate ROS levels can impact cellular signaling and stress responses. The generation of ROS is crucial in various physiological and pathological processes, including inflammation and apoptosis .

- Antimicrobial Activity : Studies have shown that certain derivatives of diamines exhibit antimicrobial properties. This suggests potential applications in developing antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of diamine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at micromolar concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: ROS and Cellular Signaling

Another investigation focused on the effects of the compound on ROS production in human cell lines. The study revealed that treatment with this compound led to an increase in intracellular ROS levels, suggesting its role in modulating oxidative stress pathways and possibly influencing apoptosis and cell survival mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiopure (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or resolution techniques to establish the (R)-configuration. For example, chiral ligands or enzymes can induce enantioselectivity during alkylation or reductive amination steps. The dihydrochloride salt is formed via HCl treatment of the free base in ethanol or methanol, followed by recrystallization to enhance purity . Key parameters include temperature control (<5°C during salt formation) and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methyl groups (δ 2.2–2.5 ppm for N,N-dimethyl) and aromatic protons (δ 7.2–7.6 ppm for the phenyl ring) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 189.127 (free base) and adducts (e.g., [M+H]+ at m/z 190.13) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, critical for confirming the (R)-enantiomer .

Q. How should researchers handle solubility and stability challenges during experimental preparation?

- Methodological Answer : The dihydrochloride salt is hygroscopic; store under inert gas (e.g., argon) at 2–8°C. For aqueous solutions, use degassed water (pH 4–6) to prevent decomposition. Solubility in polar solvents: >50 mg/mL in water, <5 mg/mL in ethanol . Pre-saturate solvents with nitrogen to avoid oxidative side reactions .

Advanced Research Questions

Q. What experimental strategies mitigate enantiomeric contamination in biological assays involving this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid to resolve (R)- and (S)-enantiomers (retention time difference: ~2.5 min) .

- Circular Dichroism (CD) : Monitor enantiopurity via Cotton effects at 220–250 nm. Contamination >2% (S)-enantiomer alters CD spectra significantly .

- Biological Controls : Include racemic mixtures as negative controls to identify enantiomer-specific effects .

Q. How does the dihydrochloride form enhance or limit the compound’s utility in catalysis or receptor binding studies?

- Methodological Answer :

- Protonation Effects : The HCl salt increases water solubility, favoring ionic interactions in enzymatic assays. However, free base forms may exhibit higher lipid membrane permeability in cellular studies .

- Ligand Design : In metal catalysis, the dihydrochloride can coordinate via the ethylenediamine backbone, but chloride ions may compete for binding sites. Use AgNO3 to precipitate Cl− if needed .

Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated stability studies (40°C, 75% RH) across pH 3–8. Monitor degradation via HPLC-UV at 254 nm. Degradation peaks at pH >7 suggest hydrolysis of the ethylenediamine backbone .

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to 25°C. For example, t90 (time to 90% potency) decreases from 12 months (pH 5) to 3 months (pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.